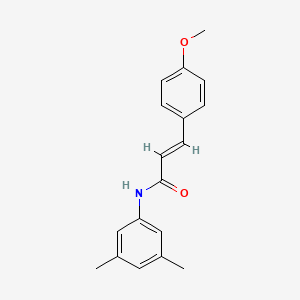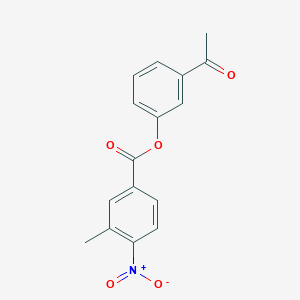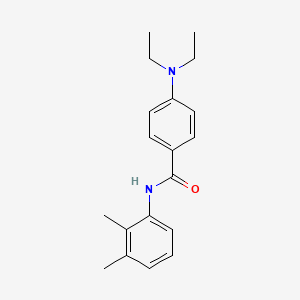![molecular formula C17H14N2O5 B5567885 methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly known as MNBA and is used in various studies related to drug discovery and development. The purpose of
Wissenschaftliche Forschungsanwendungen
Photopolymerization and Photoinitiation Methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate, due to its structure, has been investigated for its potential in photopolymerization processes. Guillaneuf et al. (2010) discussed the use of a similar alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP2), highlighting its effectiveness as a photoinitiator under UV irradiation for polymerizing n-butyl acrylate. This research suggests that compounds structurally related to this compound could play a significant role in developing advanced materials through photopolymerization, offering unique properties such as controlled polymer growth and efficient initiation under light (Guillaneuf et al., 2010).
Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization In the context of controlled radical polymerization, the RAFT polymerization technique has been applied to monomers with functionalities similar to this compound. Mori et al. (2005) synthesized homopolymers from an acrylamide containing an amino acid moiety via RAFT polymerization, demonstrating the technique's ability to produce polymers with controlled molecular weight and low polydispersity. This work underscores the potential of using such chemical structures in precisely engineering polymer chains for desired material properties (Mori, Sutoh, & Endo, 2005).
Photoinduced Birefringence in Polymers Compounds structurally related to this compound have been explored for their ability to induce birefringence in polymer films under light. Meng et al. (1996) synthesized and studied copolymers involving nitrophenyl derivatives, finding that photoinduced birefringence could be achieved and manipulated through the cooperative motion of specific side groups. This suggests a pathway for creating optically active materials capable of dynamic changes in their optical properties, a valuable characteristic for applications in photonic devices and information storage (Meng et al., 1996).
Hydrogen Bonding and Crystal Structure The study of molecular structures closely related to this compound reveals interesting aspects of hydrogen bonding and crystal packing. Portilla et al. (2007) examined the crystal structures of isomeric compounds, noting the formation of complex sheets or chains through hydrogen bonding interactions. Such structural insights contribute to our understanding of molecular assembly and the impact of specific substituents on the physical properties of materials (Portilla et al., 2007).
Antimalarial Agents Exploration of derivatives of this compound for antimalarial properties has yielded promising leads. Wiesner et al. (2003) identified compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. This research highlights the potential of such chemical structures in developing new therapeutic agents against malaria, offering hope for effective treatments against drug-resistant strains (Wiesner et al., 2003).
Eigenschaften
IUPAC Name |
methyl 3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-5-3-6-14(11-13)18-16(20)9-8-12-4-2-7-15(10-12)19(22)23/h2-11H,1H3,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJYVCBAXAEMCJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)
![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)
![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)


![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
